3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple heterocyclic structures
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 1,2,4-oxadiazole moiety have been recognized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
Compounds with a 1,2,4-oxadiazole moiety are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Ppar agonists are known to play a crucial role in the regulation of lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis . Therefore, it can be inferred that this compound may potentially influence these pathways.
Pharmacokinetics
It’s important to note that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given its potential role as a ppar agonist, it may influence gene expression and subsequently alter cellular functions such as lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole and benzo[d]oxazolone rings. The azetidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxadiazole and benzo[d]oxazolone rings makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides, often in the presence of a base.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound with different functional groups.
Substitution products: Derivatives with different substituents on the azetidine ring.
Scientific Research Applications
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases involving oxidative stress or inflammation.
Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Synthetic Organic Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
1,2,4-oxadiazole derivatives
Benzodiazepines
Uniqueness: This compound is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-14(23-17-9)10-6-18(7-10)13(20)8-19-11-4-2-3-5-12(11)22-15(19)21/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPHBPUFKVNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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